molecular formula C23H17NO3S B5231965 N-(9H-XANTHEN-9-YL)-2-NAPHTHALENESULFONAMIDE

N-(9H-XANTHEN-9-YL)-2-NAPHTHALENESULFONAMIDE

Cat. No.: B5231965
M. Wt: 387.5 g/mol
InChI Key: GKPMCHMCJZTEDK-UHFFFAOYSA-N
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Description

N-(9H-XANTHEN-9-YL)-2-NAPHTHALENESULFONAMIDE is a complex organic compound that belongs to the class of xanthene derivatives. These compounds are known for their unique structural properties and wide range of applications in various scientific fields. The xanthene core provides a versatile scaffold that can be modified to enhance its biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(9H-XANTHEN-9-YL)-2-NAPHTHALENESULFONAMIDE typically involves the reaction of 9H-xanthene-9-amine with 2-naphthalenesulfonyl chloride under basic conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature for several hours, followed by purification using column chromatography to obtain the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions and using continuous flow reactors. This allows for better control over reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

N-(9H-XANTHEN-9-YL)-2-NAPHTHALENESULFONAMIDE undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(9H-XANTHEN-9-YL)-2-NAPHTHALENESULFONAMIDE has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of dyes, pigments, and fluorescent materials.

Mechanism of Action

The mechanism of action of N-(9H-XANTHEN-9-YL)-2-NAPHTHALENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing substrate binding and subsequent catalysis. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    N-(9H-XANTHEN-9-YL)BENZAMIDE: Similar structure but with

Properties

IUPAC Name

N-(9H-xanthen-9-yl)naphthalene-2-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H17NO3S/c25-28(26,18-14-13-16-7-1-2-8-17(16)15-18)24-23-19-9-3-5-11-21(19)27-22-12-6-4-10-20(22)23/h1-15,23-24H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKPMCHMCJZTEDK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)S(=O)(=O)NC3C4=CC=CC=C4OC5=CC=CC=C35
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H17NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

387.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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